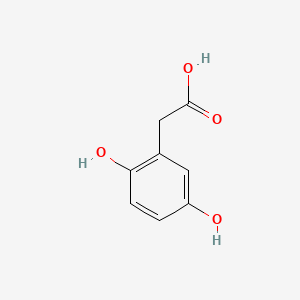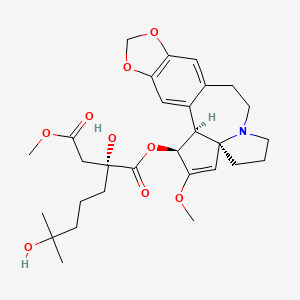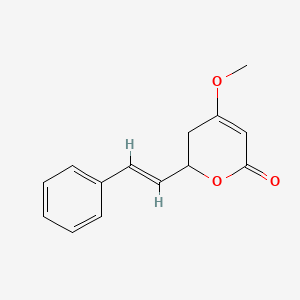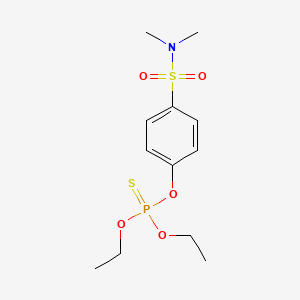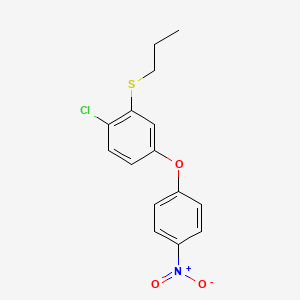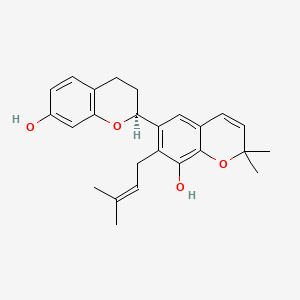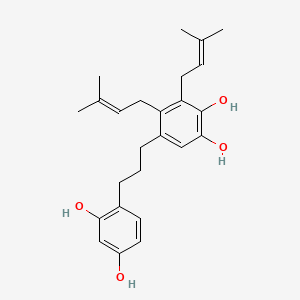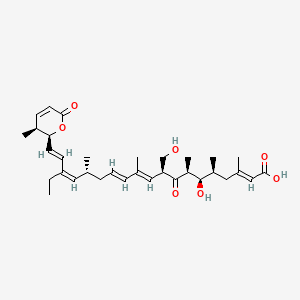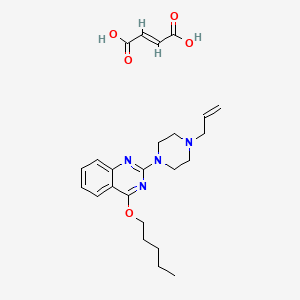
HX-603
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HX-603 is a complex organic compound with the molecular formula C31H34N2O2 and a molecular weight of 466.6 g/mol . This compound is known for its unique structure, which combines elements of naphthalene, benzodiazepine, and benzoic acid. It is primarily used as an inhibitor in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HX-603 involves multiple steps, starting with the preparation of the naphthalene and benzodiazepine intermediates. These intermediates are then coupled with benzoic acid under specific reaction conditions. The process typically involves:
Formation of Naphthalene Intermediate: This step involves the alkylation of naphthalene with appropriate reagents to introduce the tetramethyl and propyl groups.
Synthesis of Benzodiazepine Intermediate: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Coupling Reaction: The final step involves the coupling of the naphthalene and benzodiazepine intermediates with benzoic acid under acidic or basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
HX-603 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
HX-603 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of HX-603 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- HX-603 methyl ester .
- Other benzodiazepine derivatives .
Uniqueness
This compound is unique due to its specific combination of structural elements from naphthalene, benzodiazepine, and benzoic acid. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
259228-72-3 |
|---|---|
Molecular Formula |
C31H34N2O2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-(7,7,10,10-tetramethyl-5-propyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid |
InChI |
InChI=1S/C31H34N2O2/c1-6-17-33-26-10-8-7-9-25(26)32-28(20-11-13-21(14-12-20)29(34)35)22-18-23-24(19-27(22)33)31(4,5)16-15-30(23,2)3/h7-14,18-19H,6,15-17H2,1-5H3,(H,34,35) |
InChI Key |
QGNIEQLYJAHKHG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C(C3=CC4=C(C=C31)C(CCC4(C)C)(C)C)C5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C(C3=CC4=C(C=C31)C(CCC4(C)C)(C)C)C5=CC=C(C=C5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HX-603; HX 603; HX603. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


